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dicarbohydrazide

Cat. No.: B3296471 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in silico and computational studies on Cyclopropane-
1,2-dicarbohydrazide are not extensively available in the public domain. This document

presents the available physicochemical data and proposes a comprehensive computational

workflow for the analysis of this molecule, providing a methodological guide for future research

endeavors.

Introduction
Cyclopropane-1,2-dicarbohydrazide is a unique chemical entity featuring a strained

cyclopropane ring and two hydrazide functional groups. These characteristics suggest potential

for interesting molecular interactions and biological activities. While its primary documented use

appears in synthetic chemistry, its structural motifs warrant a deeper investigation into its

potential as a therapeutic agent. This whitepaper outlines a systematic approach to

characterizing Cyclopropane-1,2-dicarbohydrazide through in silico and computational

methods.
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A summary of the basic computational chemistry data for Cyclopropane-1,2-
dicarbohydrazide is presented below. These parameters are crucial for initial drug-likeness

assessments.

Property Value Source

Molecular Formula C₅H₁₀N₄O₂ [1]

Molecular Weight 158.16 g/mol [1]

TPSA (Topological Polar

Surface Area)
110.24 Å² [1]

LogP (Octanol-water partition

coefficient)
-2.3977 [1]

Hydrogen Bond Acceptors 4 [1]

Hydrogen Bond Donors 4 [1]

Rotatable Bonds 2 [1]

CAS Number 89365-16-2 [1]

Proposed Computational Research Workflow
The following section details a proposed workflow for a comprehensive in silico investigation of

Cyclopropane-1,2-dicarbohydrazide. This workflow is designed to elucidate its potential

biological targets, binding modes, and pharmacokinetic properties.
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Initial Analysis & Target Identification

Molecular Docking & Scoring Molecular Dynamics & Stability

ADMET Prediction
Ligand Preparation Target Fishing / 

Reverse Docking

Molecular DockingProtein Preparation Binding Affinity Estimation MD Simulation Trajectory Analysis MM/PBSA or MM/GBSA

Pharmacokinetic Properties

Toxicity Prediction

Growth Factor

Receptor Tyrosine Kinase

Identified Target Kinase

Downstream Effector

Cell Proliferation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/product/b3296471?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/89365-16-2.html
https://www.benchchem.com/product/b3296471#in-silico-and-computational-studies-of-cyclopropane-1-2-dicarbohydrazide
https://www.benchchem.com/product/b3296471#in-silico-and-computational-studies-of-cyclopropane-1-2-dicarbohydrazide
https://www.benchchem.com/product/b3296471#in-silico-and-computational-studies-of-cyclopropane-1-2-dicarbohydrazide
https://www.benchchem.com/product/b3296471#in-silico-and-computational-studies-of-cyclopropane-1-2-dicarbohydrazide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3296471?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3296471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

